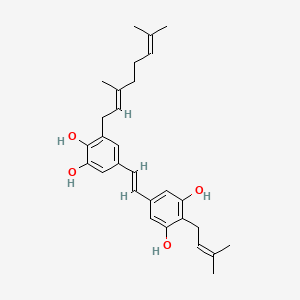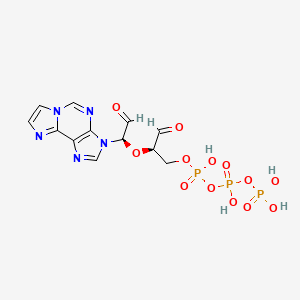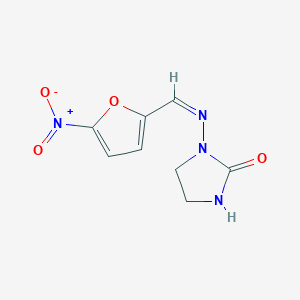
3,5-Dicarboxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3,5-tricarboxylate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a benzene-1,3,5-tricarboxylic acid. It is a conjugate acid of a benzene-1,3,5-tricarboxylate(2-).
Wissenschaftliche Forschungsanwendungen
Sulfhydryl Group Determination
3,5-Dicarboxybenzoate derivatives have been utilized in biochemistry, particularly in the quantification of sulfhydryl groups in biological materials. Ellman (1959) developed a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, demonstrating its application in biological samples, including blood, to investigate disulfide bond reactions (Ellman, 1959).
Metal Coordination Chemistry
In organometallic chemistry, derivatives of 3,5-Dicarboxybenzoate have been employed as ligands in metal complex formation. Öfele et al. (1993) studied carbenes derived from imidazole and triazole, which react with simple metal carbonyls, indicating the utility of these carbenes, analogous to 3,5-Dicarboxybenzoate, in metal-coordination chemistry (Öfele et al., 1993).
Synthesis and Structural Elucidation
In synthetic chemistry, the reduction of similar compounds to 3,5-Dicarboxybenzoate has been explored. Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid, a compound structurally similar to 3,5-Dicarboxybenzoate, highlighting the complexity and unexpected outcomes in such reduction processes (Ritmaleni et al., 2013).
Organostannoxane Macrocycle Networks
In the field of polymer chemistry, 3,5-Dicarboxybenzoate derivatives have been utilized in constructing novel network structures. Chandrasekhar et al. (2007) reported the synthesis of a novel 2D network using pyrazole-3,5-dicarboxylic acid, a related compound, with dibenzyltin dichloride, demonstrating the potential of these structures in polymer science (Chandrasekhar et al., 2007).
Electrochemical Synthesis of Derivatives
In green chemistry, 3,5-Dicarboxybenzoate analogs have been used in the electrochemical synthesis of compounds. Salehzadeh et al. (2013) demonstrated the electrochemical synthesis of benzoxazole derivatives from 3,5-di-tert-butylcatechol, showcasing an environmentally friendly synthesis method (Salehzadeh et al., 2013).
Eigenschaften
Produktname |
3,5-Dicarboxybenzoate |
|---|---|
Molekularformel |
C9H5O6- |
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
3,5-dicarboxybenzoate |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-1 |
InChI-Schlüssel |
QMKYBPDZANOJGF-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)



